molecular formula C17H17ClN2O3S B2617138 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 899956-58-2

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Katalognummer B2617138
CAS-Nummer: 899956-58-2
Molekulargewicht: 364.84
InChI-Schlüssel: PUHHUZLVKUKZFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical trials. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for energy production in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer types, including pancreatic, lung, and hematological malignancies.

Wirkmechanismus

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide targets the mitochondrial TCA cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces energy production in cancer cells, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit tumor growth in various cancer types. In addition, this compound has been shown to reduce mitochondrial membrane potential and increase reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce chemotherapy-induced toxicity in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is its specificity towards cancer cells, which reduces the risk of off-target effects. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide research. One area of interest is the development of more potent and selective this compound analogs. Another area of research is the identification of biomarkers that can predict response to this compound in patients. Finally, further clinical trials are needed to determine the optimal dosing and scheduling of this compound in combination with other chemotherapy drugs.

Synthesemethoden

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is synthesized through a multistep process, starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl) malononitrile. This intermediate is then reacted with 2-mercapto-1,3-thiazolidine-4-carboxylic acid to form 2-(4-chlorophenyl)-N-(2-mercapto-1,3-thiazolidin-4-yl)acetamide. Finally, this compound is oxidized with hydrogen peroxide to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. In preclinical studies, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including pancreatic, lung, and hematological malignancies. In clinical trials, this compound has shown promising results as a single agent and in combination with other chemotherapy drugs in patients with advanced pancreatic cancer, acute myeloid leukemia, and myelodysplastic syndromes.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHHUZLVKUKZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.